molecular formula C14H29NO B14627007 N,N-di(propan-2-yl)octanamide CAS No. 57303-34-1

N,N-di(propan-2-yl)octanamide

Cat. No.: B14627007
CAS No.: 57303-34-1
M. Wt: 227.39 g/mol
InChI Key: CWGFZAPGLJLHCA-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)octanamide is a branched alkylamide with the molecular formula C₁₄H₂₉NO and a molecular weight of 227.39 g/mol. Structurally, it consists of an octanoyl (C₈) backbone linked to a tertiary amide group substituted with two isopropyl (propan-2-yl) groups on the nitrogen atom.

Properties

CAS No.

57303-34-1

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

N,N-di(propan-2-yl)octanamide

InChI

InChI=1S/C14H29NO/c1-6-7-8-9-10-11-14(16)15(12(2)3)13(4)5/h12-13H,6-11H2,1-5H3

InChI Key

CWGFZAPGLJLHCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(propan-2-yl)octanamide typically involves the reaction of octanoyl chloride with di(propan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N-di(propan-2-yl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed:

    Oxidation: Formation of N,N-di(propan-2-yl)octanoic acid.

    Reduction: Formation of N,N-di(propan-2-yl)octylamine.

    Substitution: Formation of various substituted amides depending on the substituent used.

Scientific Research Applications

Chemistry: N,N-di(propan-2-yl)octanamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and as a precursor for other chemical compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into its biochemical properties and potential therapeutic applications.

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-di(propan-2-yl)octanamide with structurally or functionally related amides, focusing on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics/Applications
This compound C₁₄H₂₉NO 227.39 Tertiary amide, branched alkyl Likely intermediate in organic synthesis; steric hindrance may reduce nucleophilicity .
N,N-di(propan-2-yl)decanamide C₁₆H₃₃NO 255.44 Tertiary amide, longer alkyl chain Increased lipophilicity; potential surfactant or lubricant additive .
4-Chloro-N,N-diisopropylbenzamide C₁₃H₁₈ClNO 239.74 Aromatic chloro-substituted amide Enhanced thermal stability; used in pharmaceuticals or agrochemicals .
3-Oxo-N,N-di(propan-2-yl)butanamide C₁₀H₁₉NO₂ 185.26 Ketone-modified tertiary amide Reactive β-ketoamide group; precursor for heterocyclic compounds .
Eliglustat (N-((1R,2R)-...octanamide) C₂₃H₃₆N₂O₄ 428.55 Complex chiral amide Pharmacological agent (Gaucher disease); demonstrates biological activity of amide derivatives .

Key Research Findings:

Chain Length Effects: this compound and decanamide differ in alkyl chain length, impacting lipophilicity. Longer chains (e.g., decanamide) enhance solubility in nonpolar solvents, making them suitable for surfactant applications . Shorter-chain analogs like 3-oxo-N,N-di(propan-2-yl)butanamide exhibit higher reactivity due to the electron-withdrawing ketone group, enabling participation in condensation reactions .

Substituent Influence: Aromatic analogs (e.g., 4-chloro-N,N-diisopropylbenzamide) display greater thermal stability and are favored in drug design for their resistance to hydrolysis .

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